molecular formula C12H21NO5 B11853634 (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 1346773-64-5

(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B11853634
CAS No.: 1346773-64-5
M. Wt: 259.30 g/mol
InChI Key: YRCLPJPFJWFJNR-VIFPVBQESA-N
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Description

(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its structure features a butenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Butenyl Ether: The hydroxyl group is converted to a butenyl ether using but-3-en-1-ol and a suitable dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.

    Substitution: Nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

    Epoxides: Formed from the oxidation of the butenyl group.

    Alcohols: Formed from the reduction of the carboxylic acid group.

    Substituted Amines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The butenyl ether moiety can undergo further functionalization, enabling the compound to act as a versatile building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(But-3-en-1-yloxy)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional carbon in the backbone, altering its reactivity and applications.

Uniqueness

(S)-3-(But-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a Boc-protected amino group and a butenyl ether moiety, providing a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds.

Properties

CAS No.

1346773-64-5

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-3-but-3-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H21NO5/c1-5-6-7-17-8-9(10(14)15)13-11(16)18-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

YRCLPJPFJWFJNR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCCC=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCC=C)C(=O)O

Origin of Product

United States

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